Discontinued compounds can be classified based on their chemical nature (organic, inorganic), their application (pharmaceuticals, agrochemicals), and their functional groups. The classification often reflects the reasons for discontinuation—such as safety concerns or inefficacy—leading to a reevaluation of their use in industrial or laboratory settings.
The synthesis of compounds that may later be discontinued often involves complex multi-step processes. These processes can include:
Key parameters in synthesis include:
Structural analysis often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate molecular configurations.
Reactions are often characterized by:
The mechanism of action for many compounds involves interactions at the molecular level with biological targets:
Mechanistic studies often utilize techniques like surface plasmon resonance or fluorescence resonance energy transfer to analyze binding affinities and kinetics.
Properties are typically assessed using standard methods:
The term "discontinued" encompasses heterogeneous scenarios across drug development ecosystems. In industrial contexts, discontinuation signifies a strategic decision to terminate investment in a compound’s development pipeline. This may occur during:
By contrast, academic definitions emphasize scientific continuity:
Table 1: Terminological Classification of Discontinued Compounds
Context | Category | Definition | Exemplar Compounds |
---|---|---|---|
Industrial | Strategic Withdrawal | Termination due to portfolio optimization or market factors | Daptomycin (pre-revival) |
Industrial | Development Failure | Termination due to unacceptable efficacy/toxicity in trials | - |
Academic | Repurposing Asset | Biologically active compound with alternative therapeutic potential | Thalidomide, Amlexanox |
Regulatory | Legacy Drug | Pre-1962 agent excluded from DESI review | Select botanical extracts |
The conceptualization of discontinuation has undergone radical shifts, driven primarily by regulatory milestones:
Pre-1962 Era: ~880 medicines vanished post-Kefauver-Harris Amendment due to retroactive efficacy requirements. Natural products dominated discontinuations (74% of 19th-century introductions), reflecting immature purification and standardization practices [1].
DESI Program (1962-1984): The Drug Efficacy Study Implementation systematically evaluated pre-1962 drugs, categorizing them as "effective," "ineffective," or "requiring further study." This initiative formalized discontinuation as a regulatory outcome rather than solely a commercial decision [1].
Rise of Physicochemical Screening (1990s-Present): Implementation of Lipinski’s Rule of Five and Veber’s parameters established predictive discontinuation markers. Analyses of 417 discontinued drugs revealed significant property deviations:
52% had MW >500 Da (vs. 18% in approved drugs) [4]
Target-Driven Attrition (21st Century): Expanding biological target space paradoxically increased discontinuation rates. Kinase inhibitors exemplified this trend, where 62% of candidates failed due to insufficient target selectivity despite optimized physicochemical properties [6].
Table 2: Historical Shifts in Discontinuation Drivers
Era | Primary Discontinuation Driver | Attrition Rate | Key Regulatory/Scientific Influence |
---|---|---|---|
Pre-1962 | Standardization Deficits | 74% of 19th-century drugs [1] | Pure Food and Drug Act (1906) |
1962-1990 | Efficacy Demands | ~50% of pre-1962 drugs | Kefauver-Harris Amendment, DESI Program |
1990-2010 | Suboptimal Physicochemistry | 33% higher than approved drugs [4] | Lipinski’s Rule of Five |
2010-Present | Target Validation Gaps | 44% of Phase II failures | CRISPR screening, Chemical Genomics |
Discontinued compounds serve as unique probes for identifying and addressing pharmacological knowledge gaps. Their utility manifests across three theoretical dimensions:
A. PICOS Framework for Research Gap Identification [5]
Discontinued compounds illuminate deficiencies in:
For instance, Cubist Pharmaceuticals’ revival of daptomycin involved rigorous re-evaluation of dosing regimens (Intervention) and MRSA-infected subpopulations (Population), bridging critical efficacy gaps [8].
B. Chemical Genomics and Target Deconvolution
Discontinued compounds enable "reverse pharmacology" approaches:
C. Property-Based Redesign Frameworks
Systematic analysis of 3164 approved vs. 417 discontinued drugs established melting point (MP) as a discontinuity marker:
Table 3: Revivable Compound Identification Framework
Parameter | High-Revival-Potential Profile | Low-Revival-Potential Profile | Validation Approach |
---|---|---|---|
Melting Point | 80–180°C | <80°C or >250°C | Thermal analysis, crystal screening |
ClogP | 1–4 | >5 | Chromatographic logD measurement |
Target Engagement | Confirmed in disease-relevant cells | Limited to recombinant systems | CETSA, functional proteomics |
Patent Landscape | Expired composition patents | Active use patents | Freedom-to-operate analysis |
D. Artificial Intelligence-Driven Gap Mapping
Machine learning models trained on discontinued compound datasets now predict:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: